REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7]([CH3:19])[S:8][C:9]=1[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-])=O)[CH:11]=1)=[O:4].[Cl-].[NH4+]>CCO.O.C(Cl)Cl.[Fe]>[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7]([CH3:19])[S:8][C:9]=1[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([NH2:16])[CH:11]=1)=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
44.1 mmol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1N=C(SC1C1=CC(=CC=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
221 mmol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
53.7 mmol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
53.7 mmol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
26.8 mmol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 80° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
WAIT
|
Details
|
is continued for additional 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
is heated at 80° C. for additional 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
The residue is washed with DCM and water
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
A sat. aq. NaHCO3 solution and DCM are added
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
WASH
|
Details
|
The organic layer is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |